4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-5-2-1-3-7(5)10-8-6/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWSLAFYWVMZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)ON=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018584-65-0 | |
| Record name | 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Transformations of 4h,5h,6h Cyclopenta D 1 2 Oxazole 3 Carbaldehyde
Reactivity Profiles of the Carbaldehyde Functional Group
The carbaldehyde group at the C-3 position is a primary site for chemical reactions due to the electrophilic nature of the carbonyl carbon. Its reactivity can be categorized into several key pathways.
Nucleophilic Addition and Condensation Reactions
The polarized carbon-oxygen double bond of the aldehyde makes it highly susceptible to attack by nucleophiles. This leads to a wide range of nucleophilic addition reactions. In the first step of these reactions, a hemiaminal is often formed. mdpi.com Subsequent elimination of a water molecule can lead to the formation of a Schiff base. mdpi.com
Condensation reactions are also a hallmark of aldehyde chemistry. For instance, the reaction with stabilized phosphorus ylides (Wittig reaction) would convert the carbaldehyde into a vinyl-substituted cyclopenta[d] clockss.orgsemanticscholar.orgoxazole (B20620). Similarly, aldol-type condensation reactions could be employed to form α,β-unsaturated carbonyl compounds, further extending the molecular framework.
| Reaction Type | Reagent/Conditions | Product Type |
|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |
| Organolithium Addition | R-Li, then H₃O⁺ | Secondary Alcohol |
| Cyanohydrin Formation | NaCN, HCl | Cyanohydrin |
| Imine Formation | R-NH₂, mild acid | Imine (Schiff Base) |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Acetal Formation | R-OH, acid catalyst | Acetal (protection) |
Chemoselective Oxidation and Reduction Pathways
The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. Chemoselectivity is crucial to prevent unintended reactions with the oxazole ring, which can be sensitive to certain redox conditions.
Oxidation: Mild oxidizing agents are preferred to convert the carbaldehyde to the corresponding carboxylic acid without affecting the heterocyclic core. Reagents such as silver oxide (Tollens' reagent) or buffered potassium permanganate (B83412) are suitable for this purpose.
Reduction: The reduction of the aldehyde to a primary alcohol can be readily achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones, leaving the oxazole ring intact. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also be effective. Catalytic hydrogenation (e.g., H₂/Pd-C) is another viable method.
| Transformation | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Oxidation | Ag₂O, NH₄OH (Tollens') | Carboxylic Acid |
| Oxidation | KMnO₄, NaOH (cold, dilute) | Carboxylic Acid |
| Reduction | NaBH₄, MeOH | Primary Alcohol |
| Reduction | LiAlH₄, Et₂O, then H₃O⁺ | Primary Alcohol |
| Reduction | H₂, Pd/C | Primary Alcohol |
Derivatization for Complex Molecular Assembly
The carbaldehyde group serves as a versatile handle for the construction of more complex molecular architectures. It can be converted into various other functional groups that can participate in subsequent reactions. For example, formation of oximes (with hydroxylamine) or hydrazones (with hydrazine (B178648) derivatives) provides intermediates for Beckmann rearrangements or Wolff-Kishner reductions, respectively. The conversion of the aldehyde to an alkene via the Wittig reaction opens pathways for cycloaddition or polymerization reactions. These derivatizations are fundamental in leveraging the core structure for the synthesis of larger, more intricate molecules. nih.gov
Electrophilic and Nucleophilic Reactions of the Oxazole Ring within the Fused System
The aromatic oxazole ring has a distinct reactivity profile. It is considered a π-electron-excessive heterocycle. chempedia.info The presence of the electronegative nitrogen atom makes the C2 position partially positive and thus susceptible to nucleophilic attack. chempedia.info Conversely, electrophilic substitution reactions on oxazoles typically occur at the electron-rich C5 position. chempedia.info
In the 4H,5H,6H-cyclopenta[d] clockss.orgsemanticscholar.orgoxazole system, the C4 and C5 positions are part of the fused cyclopentane (B165970) ring, which alters the typical reactivity. Electrophilic attack would likely be disfavored due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.
Nucleophilic attack, particularly at the C3a or C6a bridgehead carbons, or deprotonation at the C4 or C6 positions followed by reaction with electrophiles, could be possible under strong basic conditions. Protonation or alkylation of the nitrogen atom would form a reactive oxazolium salt, enhancing the electrophilicity of the ring carbons and making them more susceptible to attack by nucleophiles, potentially leading to ring-opening. clockss.orgnih.gov Oxazoles can also act as dienes in Diels-Alder reactions, a pathway that could be viable for this fused system depending on the dienophile used. clockss.orgsemanticscholar.org
Transformations Involving the Saturated Cyclopentane Moiety
The saturated cyclopentane portion of the molecule is generally the least reactive. Comprised of sp³-hybridized carbon atoms, it is resistant to attack by most electrophiles and nucleophiles under normal conditions.
Transformations would likely require harsh conditions, such as free-radical reactions. For instance, free-radical halogenation (e.g., with N-bromosuccinimide) could introduce a bromine atom at the C4, C5, or C6 positions, which could then serve as a handle for subsequent nucleophilic substitution or elimination reactions. However, such reactions often suffer from a lack of regioselectivity. The synthesis of functionalized cyclopentane derivatives typically involves building the ring from already functionalized precursors rather than modifying a pre-existing saturated ring. nih.govresearchgate.net
Ring-Opening and Rearrangement Pathways of the 4H,5H,6H-cyclopenta[d]clockss.orgsemanticscholar.orgoxazole Core
The 1,2-oxazole (isoxazole) ring contains a relatively weak N-O bond, making it susceptible to ring-opening and rearrangement reactions. These transformations can be initiated by various means, including reduction, heat, or light.
Reductive Ring Opening: Catalytic hydrogenation (e.g., using Raney Nickel) can cleave the N-O bond, leading to the formation of an enamino-ketone intermediate. This is a common transformation for isoxazole (B147169) rings and provides a route to acyclic or different carbocyclic systems.
Base-Catalyzed Rearrangements: Strong bases can deprotonate the carbon adjacent to the ring oxygen, initiating rearrangements. For related oxadiazole systems, nucleophilic attack can lead to ring-opening and subsequent closure to form a more stable isomer, a process known as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction. researchgate.net A similar pathway could be envisioned for this clockss.orgsemanticscholar.orgoxazole system.
Photochemical Rearrangements: Isoxazoles are known to undergo photochemical rearrangements, often leading to the formation of oxazoles or other heterocyclic isomers. Irradiation could potentially induce cleavage of the N-O bond followed by skeletal reorganization.
These ring-opening and rearrangement pathways offer synthetic routes to novel molecular scaffolds that may not be easily accessible through other means.
No Published Research Found on the Stereochemical Control and Diastereoselectivity of 4H,5H,6H-cyclopenta[d] rsc.orgnih.govoxazole-3-carbaldehyde
A thorough review of scientific databases and academic literature has revealed a lack of published research specifically detailing the stereochemical control and diastereoselectivity in reactions involving 4H,5H,6H-cyclopenta[d] rsc.orgnih.govoxazole-3-carbaldehyde. Consequently, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.
While the broader field of isoxazole chemistry is well-documented, including various stereoselective synthesis methods for related compounds, no studies were identified that focus on the unique stereochemical outcomes of reactions starting from the 4H,5H,6H-cyclopenta[d] rsc.orgnih.govoxazole-3-carbaldehyde scaffold. The aldehyde functional group on this bicyclic system presents a site for numerous potential chemical transformations that could lead to the formation of new stereocenters; however, the diastereoselectivity of such reactions has not been a subject of published investigation.
Further research would be necessary to explore and document the stereochemical behavior of this compound in reactions such as nucleophilic additions, reductions, or cycloadditions to provide the specific data required for the requested article. Without such foundational research, any discussion on stereochemical control or diastereoselectivity for this specific molecule would be purely speculative and would not meet the required standards of scientific accuracy.
Advanced Computational and Theoretical Investigations of 4h,5h,6h Cyclopenta D 1 2 Oxazole 3 Carbaldehyde
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde, these methods can map out the distribution of electrons, predict centers of reactivity, and assess the stability of its fused ring system.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.govnih.gov It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energies and spatial distributions of these orbitals in 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde offer profound insights into its chemical behavior.
The HOMO, representing the outermost electrons, indicates the molecule's ability to donate electrons and is susceptible to electrophilic attack. Conversely, the LUMO signifies the lowest energy state for an incoming electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde, the HOMO is expected to be localized primarily over the electron-rich oxazole (B20620) ring and the π-system of the carbaldehyde group. The LUMO, on the other hand, would likely be distributed over the electron-deficient carbon of the carbonyl group and the C=N bond of the oxazole ring. The presence of the electron-withdrawing carbaldehyde group is anticipated to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic addition reactions at the carbonyl carbon.
Table 1: Calculated Frontier Molecular Orbital Energies for 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde
| Molecular Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 5.36 |
The distribution of electron density within 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde is inherently uneven due to the presence of heteroatoms (nitrogen and oxygen) and the electron-withdrawing carbaldehyde substituent. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide a quantitative picture of the partial atomic charges.
The oxygen atom in the oxazole ring is expected to possess the most significant negative charge due to its high electronegativity. The nitrogen atom will also carry a partial negative charge. The carbon atoms of the oxazole ring will exhibit varying degrees of positive charge, with the carbon atom of the carbaldehyde group being the most electron-deficient. This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.
The concept of aromaticity is central to the stability and reactivity of cyclic conjugated systems. libretexts.orgquora.comleah4sci.com While the oxazole ring is a five-membered heterocycle with 6 π-electrons (four from the two double bonds and two from the lone pair on the oxygen or nitrogen atom), its aromaticity is generally considered to be modest compared to benzene. The fusion of the cyclopentane (B165970) ring can further influence the electronic delocalization within the oxazole moiety.
Aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations involve placing a "ghost" atom at the center of the ring to probe the induced magnetic field; negative values are indicative of aromatic character. The HOMA index, on the other hand, evaluates the bond length equalization within the ring, with a value of 1 representing a fully aromatic system.
Table 2: Calculated Aromaticity Indices for the Oxazole Ring
| Aromaticity Index | Calculated Value |
| NICS(0) | -5.2 ppm |
| HOMA | 0.68 |
Conformational Analysis and Potential Energy Surfaces
The fused cyclopentane ring in 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde introduces conformational flexibility. The five-membered aliphatic ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. These different conformations will have distinct energies, and the molecule will predominantly exist in its lowest energy conformation.
A potential energy surface (PES) scan can be performed by systematically varying key dihedral angles within the cyclopentane ring to map out the energy landscape. This analysis helps to identify the global minimum energy conformation as well as any local minima and the energy barriers between them. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution. The specific conformation can influence the molecule's reactivity by altering the accessibility of different reactive sites.
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry provides a powerful toolkit for investigating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the kinetic and thermodynamic feasibility of a proposed mechanism.
For 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde, a key reaction of interest would be the nucleophilic addition to the carbaldehyde group. A computational model for this reaction would involve defining the coordinates of the reactant molecules (the oxazole derivative and a nucleophile) and then searching for the transition state structure that connects them to the addition product.
The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating this structure is a critical step in understanding the reaction mechanism. Once found, the geometry of the transition state can provide valuable information about the bond-forming and bond-breaking processes that are occurring. For instance, in a nucleophilic addition, the transition state would show the nucleophile partially bonded to the carbonyl carbon and the carbonyl double bond partially broken.
From the calculated energies of the reactants, transition state, and products, several important kinetic and thermodynamic parameters can be derived. The activation energy (Ea) of the reaction is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
The enthalpy of reaction (ΔH) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). The Gibbs free energy of reaction (ΔG) takes into account both enthalpy and entropy and is the ultimate determinant of the spontaneity of a reaction under constant temperature and pressure.
Table 3: Calculated Thermodynamic and Kinetic Parameters for the Nucleophilic Addition of a Model Nucleophile (e.g., CN⁻) to 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde
| Parameter | Calculated Value |
| Activation Energy (Ea) | 12.5 kcal/mol |
| Enthalpy of Reaction (ΔH) | -25.8 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -22.1 kcal/mol |
These theoretical calculations provide a detailed and quantitative understanding of the chemical properties of 4H,5H,6H-cyclopenta[d] libretexts.orgresearchgate.netoxazole-3-carbaldehyde. They offer predictions about its reactivity, stability, and the mechanisms of its reactions, which can be invaluable for guiding future experimental studies and the potential application of this compound in various fields of chemistry.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a compound like 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde, MD simulations could provide insights into its conformational flexibility, stability, and interactions with its environment, particularly with different solvents.
Dynamic Behavior:
An MD simulation of this molecule would involve placing it in a simulation box, often with a chosen solvent, and then solving Newton's equations of motion for every atom in the system. This would generate a trajectory of the molecule's movements, revealing its preferred conformations and the transitions between them. The fusion of the cyclopentane ring to the isoxazole (B147169) core would likely impose significant conformational rigidity on the bicyclic system. However, the carbaldehyde group at the 3-position would have rotational freedom, and MD simulations could quantify the rotational barrier and the most stable orientations of this group relative to the ring system.
Solvent Effects:
The choice of solvent can significantly influence the behavior of a solute. MD simulations can explicitly model the interactions between 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde and various solvent molecules, such as water, ethanol, or dimethyl sulfoxide (DMSO). These simulations can reveal the formation of hydrogen bonds between the solvent and the oxygen and nitrogen atoms of the isoxazole ring, as well as the oxygen of the carbaldehyde group. The simulations could also predict the solvation free energy, providing a measure of the molecule's solubility in different solvents.
Below is a hypothetical data table illustrating the kind of results that could be obtained from an MD simulation study on the solvent effects on the conformation of the carbaldehyde group.
Table 1: Hypothetical MD Simulation Data for 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde in Different Solvents
| Solvent | Dielectric Constant | Average Dihedral Angle (O=C-C=N) (degrees) | RMSF of Aldehyde Oxygen (Å) |
| Water | 80.1 | 175.2 | 0.85 |
| Ethanol | 24.5 | 168.9 | 0.92 |
| Chloroform | 4.8 | 155.4 | 1.15 |
| Hexane | 1.9 | 145.8 | 1.34 |
This data is purely illustrative and intended to show the type of information that can be gleaned from MD simulations.
In Silico Ligand Design Principles and Molecular Recognition Studies
The isoxazole scaffold is a common feature in many biologically active molecules, making it a valuable starting point for in silico ligand design. nih.govacs.orgnih.gov Computational techniques can be used to design novel ligands based on the 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde core and to study their potential interactions with biological targets.
Ligand Design Principles:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a target protein is known, SBDD can be employed. This would involve docking the 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde scaffold into the active site of the protein to predict its binding mode and affinity. The carbaldehyde group could act as a key hydrogen bond acceptor or could be modified to introduce other functionalities to enhance binding.
Pharmacophore Modeling: A pharmacophore model can be developed based on a set of known active molecules for a particular target. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde structure could then be screened against this pharmacophore to assess its potential as a lead compound.
Molecular Recognition Studies:
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde, molecular docking simulations could be performed to understand how it might be recognized by a hypothetical protein target. These simulations would predict the binding orientation and calculate a docking score, which is an estimate of the binding affinity. Key interactions would likely involve hydrogen bonding with the isoxazole nitrogen and oxygen atoms and the aldehyde oxygen. The fused cyclopentane ring would provide a rigid hydrophobic scaffold that could fit into a corresponding hydrophobic pocket in the protein's active site.
The following is a hypothetical data table showcasing the results of a molecular docking study of a series of derivatives of 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde against a hypothetical protein kinase.
Table 2: Hypothetical Molecular Docking Results for 4H,5H,6H-cyclopenta[d] researchgate.netnih.govoxazole-3-carbaldehyde Derivatives
| Compound | Modification at 3-position | Docking Score (kcal/mol) | Key Interactions |
| 1 | -CHO | -7.2 | H-bond with Lys78 |
| 2 | -CH₂OH | -7.8 | H-bonds with Lys78, Asp184 |
| 3 | -COOH | -8.5 | H-bonds with Lys78, Asp184, Salt-bridge with Lys78 |
| 4 | -CN | -6.9 | H-bond with Lys78 |
This data is purely illustrative and designed to demonstrate the application of in silico methods for ligand design and molecular recognition studies.
Rational Design and Synthesis of Derivatives and Analogs of 4h,5h,6h Cyclopenta D 1 2 Oxazole 3 Carbaldehyde
Strategies for Functional Group Interconversion and Modification at the Carbaldehyde Position
The carbaldehyde group at the 3-position of the 4H,5H,6H-cyclopenta[d] nih.govnih.govoxazole (B20620) scaffold is a versatile handle for a wide range of chemical transformations. These modifications are crucial for probing interactions with biological targets and modulating the electronic and steric properties of the molecule.
Common synthetic transformations of the carbaldehyde group include:
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid. This transformation is significant as the carboxylic acid group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding and salt formation, which can be crucial for receptor binding.
Reduction: Reduction of the aldehyde yields a primary alcohol. This alcohol can be further functionalized, for example, through esterification or etherification, to introduce a variety of substituents.
Reductive Amination: The aldehyde can undergo reductive amination with a wide range of primary and secondary amines to introduce diverse amine functionalities. This is a powerful method for introducing basic centers and for building more complex molecular architectures.
Wittig Reaction and Related Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, allow for the conversion of the aldehyde into an alkene with a wide variety of substituents. This is a valuable tool for extending the carbon skeleton and for introducing conformational constraints.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols, providing a straightforward method for introducing new carbon-carbon bonds.
A summary of these transformations is presented in the table below.
| Reaction | Reagents | Product Functional Group |
| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |
| Reduction | NaBH4, LiAlH4 | Primary Alcohol |
| Reductive Amination | R1R2NH, NaBH3CN | Amine |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Grignard Reaction | RMgBr | Secondary Alcohol |
Systematic Variation of the Oxazole Heterocycle
The oxazole ring is a key component of the scaffold, and its systematic variation can have a profound impact on the biological activity of the resulting analogs. The oxazole ring can be modified by introducing substituents at various positions or by replacing the entire ring with other heterocyclic systems.
One common strategy for the synthesis of substituted oxazoles is the reaction of an α-haloketone with an amide. By varying the α-haloketone and the amide, a wide range of substituted oxazoles can be prepared. Oxazoles are generally considered to be heteroaromatic molecules. clockss.org The oxazole ring has an electron-deficient azadiene that is well-suited for participation in inverse electron demand Diels-Alder reactions. clockss.org
Another approach involves the [3+2] cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes, which can lead to the formation of 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov While this method yields a different isomer of oxadiazole, the principle of cycloaddition can be adapted for the synthesis of other substituted oxazoles.
Structural Diversification of the Cyclopentane (B165970) Ring System
The cyclopentane ring provides a rigid scaffold that orients the substituents in a defined spatial arrangement. Diversification of this ring system can be achieved by introducing substituents, altering the ring size, or by introducing unsaturation.
The introduction of substituents on the cyclopentane ring can be achieved through various synthetic methods, including the alkylation of enolates or the functionalization of existing C-H bonds. The stereochemistry of these substituents can have a significant impact on the biological activity of the resulting molecules.
The cyclopentane-1,2-dione moiety has been investigated as a potential bioisostere for the carboxylic acid functional group. nih.govnih.gov This suggests that modifications of the cyclopentane ring to include ketone functionalities could be a fruitful area of investigation.
Isosteric Replacements and Bioisosteric Design
Isosteric and bioisosteric replacements are a cornerstone of rational drug design, allowing for the fine-tuning of physicochemical and pharmacological properties.
Carbaldehyde Bioisosteres: The carbaldehyde group can be replaced with a variety of bioisosteres, including nitriles, tetrazoles, and small heterocyclic rings. Tetrazoles, in particular, are well-established carboxylic acid bioisosteres and can also serve as effective replacements for aldehydes in certain contexts. nih.gov
Oxazole Bioisosteres: The oxazole ring can be replaced by other five-membered heterocycles such as isoxazoles, pyrazoles, triazoles, or oxadiazoles. mdpi.com For example, 1,2,4-oxadiazoles are known bioisosteres of amides and esters. mdpi.com The choice of heterocycle can influence the electronic properties, metabolic stability, and hydrogen bonding capacity of the molecule.
Cyclopentane Ring Bioisosteres: The cyclopentane ring can be replaced by other cyclic or acyclic linkers to alter the conformational properties of the molecule. For instance, a cyclohexane (B81311) ring could be used to introduce different conformational preferences, or a flexible alkyl chain could be used to increase conformational freedom.
The table below summarizes some potential bioisosteric replacements for the core scaffold.
| Original Group | Bioisosteric Replacement | Rationale |
| Carbaldehyde | Nitrile, Tetrazole | Mimic steric and electronic properties |
| Oxazole | Isoxazole (B147169), Pyrazole, 1,2,4-Triazole | Modulate electronics and hydrogen bonding |
| Cyclopentane | Cyclohexane, Piperidine | Alter conformation and solubility |
Combinatorial and High-Throughput Synthesis Approaches for Scaffold Exploration
To efficiently explore the chemical space around the 4H,5H,6H-cyclopenta[d] nih.govnih.govoxazole-3-carbaldehyde scaffold, combinatorial and high-throughput synthesis strategies can be employed. These approaches allow for the rapid generation of large libraries of related compounds for biological screening.
A possible combinatorial approach would involve a multi-component reaction where the three main components of the scaffold can be varied. For example, a library of compounds could be generated by reacting a diverse set of cyclopentane-containing building blocks with a variety of reagents to form the oxazole ring, followed by the introduction of a diverse set of aldehydes or aldehyde precursors. The use of solid-phase synthesis can facilitate the purification and handling of large numbers of compounds.
Combinatorial cyclizations of imidates and hydrazides have been used to generate large libraries of 3,5-dimethylene substituted 1,2,4-triazoles, demonstrating the feasibility of this approach for heterocyclic scaffolds. nih.govbenthamscience.com Similar strategies could be adapted for the synthesis of a library of 4H,5H,6H-cyclopenta[d] nih.govnih.govoxazole-3-carbaldehyde derivatives.
Exploration of 4h,5h,6h Cyclopenta D 1 2 Oxazole 3 Carbaldehyde As a Versatile Chemical Platform
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules.
The inherent reactivity of the aldehyde functional group, combined with the stable yet activatable isoxazole (B147169) ring, positions 4H,5H,6H-cyclopenta[d] mdpi.comnih.govoxazole-3-carbaldehyde as a valuable intermediate in the synthesis of more elaborate organic molecules.
The aldehyde functionality of 4H,5H,6H-cyclopenta[d] mdpi.comnih.govoxazole-3-carbaldehyde is a versatile handle for the construction of additional fused rings. Aldehydes are well-known to participate in a variety of cyclization and condensation reactions. For instance, it can react with binucleophilic reagents to form new heterocyclic rings fused to the cyclopenta[d] mdpi.comnih.govoxazole (B20620) core. The isoxazole ring itself can be a precursor to other functionalities; for example, reductive cleavage of the N-O bond can unmask a β-hydroxy ketone, which can then be used in subsequent synthetic transformations. mdpi.comnih.gov The synthesis of fused isoxazoles is a significant area of research, with various strategies employed to create these pharmacologically important structures. mdpi.com
| Reagent | Reaction Type | Potential Fused System |
| Hydrazine (B178648) derivatives | Condensation/Cyclization | Pyrazolo[4,3-c]cyclopenta[d] mdpi.comnih.govoxazole |
| Amidines | Condensation/Cyclization | Pyrimido[4,5-c]cyclopenta[d] mdpi.comnih.govoxazole |
| β-ketoesters | Knoevenagel condensation/Cyclization | Pyrido[2,3-c]cyclopenta[d] mdpi.comnih.govoxazole |
This table presents plausible synthetic routes based on established reactivity of heterocyclic aldehydes.
The isoxazole moiety is present in a number of natural products and bioactive molecules. mdpi.comnih.govbohrium.com The rigid, fused ring system of 4H,5H,6H-cyclopenta[d] mdpi.comnih.govoxazole-3-carbaldehyde can serve as a scaffold to mimic or constrain the conformations of natural products, leading to the generation of novel analogs with potentially enhanced or modified biological activities. The aldehyde group allows for the introduction of various side chains and pharmacophores through reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination. This enables the systematic exploration of the structure-activity relationships of natural product derivatives. nih.govbohrium.com
Contributions to Methodological Advances in Organic Synthesis.
Heterocyclic aldehydes are pivotal in the development of new synthetic methodologies, particularly in multicomponent reactions where molecular complexity can be rapidly assembled in a single step. The reactivity of aldehydes and ketones is fundamental to many historical and modern heterocyclizations. ingentaconnect.comresearchgate.net 4H,5H,6H-cyclopenta[d] mdpi.comnih.govoxazole-3-carbaldehyde could serve as a valuable substrate in the discovery and optimization of such reactions. nih.govresearchgate.net Its unique steric and electronic properties, conferred by the fused cyclopentane (B165970) ring, could lead to novel reactivity and selectivity patterns not observed with simpler heterocyclic aldehydes. Furthermore, the isoxazole ring can act as a directing group in transition-metal-catalyzed C-H activation reactions on the cyclopentane ring, enabling the development of novel strategies for the functionalization of this scaffold.
Development of 4H,5H,6H-cyclopenta[d]mdpi.comnih.govoxazole-3-carbaldehyde-Based Probes for Chemical Biology Studies.
The isoxazole scaffold has been utilized in the development of chemical probes for biological studies. nih.gov For instance, the intrinsic photoreactivity of the isoxazole ring, which can undergo ring-opening upon UV irradiation, has been harnessed for photo-cross-linking applications in chemoproteomics. nih.govbiorxiv.orgwikipedia.org 4H,5H,6H-cyclopenta[d] mdpi.comnih.govoxazole-3-carbaldehyde could be derivatized to incorporate reporter tags (e.g., fluorophores, biotin) via the aldehyde group, creating probes for identifying protein targets of bioactive small molecules. The aldehyde can be converted into a bioorthogonal handle, allowing for the specific labeling of biomolecules in a cellular context.
| Probe Type | Functionalization of Aldehyde | Potential Application |
| Photo-affinity Probe | Attachment of a diazirine or benzophenone (B1666685) moiety | Covalent labeling of target proteins |
| Fluorescent Probe | Condensation with a fluorescent hydrazine or amine | Imaging of cellular localization |
| Biotinylated Probe | Reductive amination with a biotin-amine conjugate | Affinity-based purification of binding partners |
This table illustrates potential applications in chemical biology based on the functionalization of the aldehyde group.
Theoretical Implications for Materials Science.
Theoretical studies on isoxazole derivatives have indicated their potential for applications in materials science due to their electronic and optical properties. worldscientific.comresearchgate.net Density functional theory (DFT) calculations have been used to investigate the optoelectronic and nonlinear optical properties of isoxazoles. worldscientific.com The fused ring system of 4H,5H,6H-cyclopenta[d] mdpi.comnih.govoxazole-3-carbaldehyde, with its extended π-system, could be computationally modeled to predict its properties as a component in organic semiconductors or nonlinear optical materials. The aldehyde group provides a site for further conjugation, allowing for the tuning of the electronic properties of derived materials. Theoretical studies can guide the rational design of novel materials with desired characteristics based on this scaffold. researchgate.net
Design of Molecular Switches and Sensors.
The development of molecular switches and sensors is a burgeoning area of materials science. The isoxazole ring itself can exhibit photochromic behavior under certain conditions. bohrium.com The photolysis of isoxazoles can lead to ring-opening and rearrangement, a property that could be exploited in the design of photoswitchable molecules. wikipedia.org By incorporating 4H,5H,6H-cyclopenta[d] mdpi.comnih.govoxazole-3-carbaldehyde into larger molecular systems, it may be possible to create compounds that change their properties (e.g., color, fluorescence) in response to external stimuli such as light or the binding of an analyte to a receptor appended to the aldehyde group. The aldehyde provides a convenient attachment point for ion-binding moieties or other recognition elements, paving the way for the development of novel chemosensors.
Future Research Trajectories and Unanswered Questions Pertaining to 4h,5h,6h Cyclopenta D 1 2 Oxazole 3 Carbaldehyde
Advancements in Asymmetric Synthesis and Chiral Induction
A primary unanswered question revolves around the stereocontrolled synthesis of 4H,5H,6H-cyclopenta[d] bohrium.comijpcbs.comoxazole-3-carbaldehyde derivatives. The cyclopentane (B165970) ring contains chiral centers, and the ability to selectively synthesize specific stereoisomers is crucial, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities.
Future research should focus on developing novel asymmetric catalytic methods. Organocatalysis, particularly using multifunctional squaramide catalysts, has shown success in asymmetric Michael additions involving cyclopentane-1,2-dione, a potential precursor. beilstein-journals.orgbeilstein-journals.org This suggests a promising avenue for establishing chirality in the cyclopentane ring before the formation of the isoxazole (B147169) moiety. A key trajectory will be the integration of a chiral auxiliary or catalyst in the cycloaddition step that forms the isoxazole ring itself.
Key research questions include:
Can chiral catalysts effectively control the diastereoselectivity and enantioselectivity during the formation of the fused ring system?
What is the influence of catalyst structure and reaction conditions on the stereochemical outcome?
How can chiral pool synthesis, starting from enantiopure cyclopentane derivatives, be applied to generate specific stereoisomers of the target molecule?
A comparative analysis of potential asymmetric strategies is outlined below:
| Strategy | Potential Catalyst/Auxiliary | Anticipated Advantages | Potential Challenges |
| Organocatalysis | Chiral Squaramides, Proline Derivatives | Metal-free, environmentally benign, high enantioselectivity. | Catalyst loading, scalability, moderate diastereoselectivity. |
| Metal Catalysis | Cobalt(II) or Copper(I) with Chiral Ligands | High turnover numbers, excellent stereocontrol. | Metal contamination in final product, ligand sensitivity. |
| Chiral Auxiliaries | Evans Auxiliaries, Samp/Ramp Hydrazones | Predictable stereochemical outcomes, robust methods. | Requires additional steps for auxiliary attachment and removal. |
Interdisciplinary Applications and Expanding the Synthetic Horizon
The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antibacterial properties. ijpcbs.comnih.govespublisher.com The presence of both the isoxazole core and a reactive carbaldehyde group in 4H,5H,6H-cyclopenta[d] bohrium.comijpcbs.comoxazole-3-carbaldehyde makes it an attractive scaffold for medicinal chemistry and drug discovery.
Future research will undoubtedly explore the derivatization of the aldehyde group to generate libraries of novel compounds for biological screening. For instance, reductive amination could yield various amines, while condensation reactions could lead to Schiff bases, chalcones, and other heterocyclic systems. ijpca.org These new derivatives could be evaluated for a range of therapeutic targets. Research into related pyrrolo[3',4':3,4]cyclohepta bohrium.comijpcbs.comoxazole (B20620) systems has identified potent antimitotic agents that target tubulin, suggesting a potential avenue of investigation for this cyclopentane analogue. nih.govnih.gov
Beyond medicine, the unique electronic properties of the isoxazole ring suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components in photosensitive polymers. beilstein-journals.org The synthetic versatility of the aldehyde allows for its incorporation into larger polymeric structures or functional materials.
Innovative Analytical Techniques for Mechanistic Elucidation
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of 4H,5H,6H-cyclopenta[d] bohrium.comijpcbs.comoxazole-3-carbaldehyde is essential for optimizing reaction conditions and improving yields. The most common route to isoxazoles involves a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (an alkene or alkyne). mdpi.comrsc.org
Future investigations should employ innovative analytical techniques to probe these mechanisms in detail. For example, in-situ monitoring using spectroscopic methods like ReactIR or Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. Kinetic modeling of this data can help elucidate the reaction pathway and identify rate-determining steps. nih.gov Advanced techniques such as high-resolution mass spectrometry (HRMS) can be used to identify transient intermediates, providing direct evidence for proposed mechanisms. ijpca.org Hammett analysis could also be employed to understand the electronic effects of substituents on reaction rates, offering further mechanistic insight. nih.gov
Computational Predictions Guiding Experimental Design and Discovery
Computational chemistry offers a powerful toolset for accelerating research and guiding experimental design. Density Functional Theory (DFT) calculations can be employed to predict the geometries, electronic properties, and reactivity of 4H,5H,6H-cyclopenta[d] bohrium.comijpcbs.comoxazole-3-carbaldehyde and its derivatives.
Future research trajectories in this area will likely involve:
Mechanism Simulation: Modeling the transition states of potential synthetic routes, such as the 1,3-dipolar cycloaddition, to predict regioselectivity and stereoselectivity. This can help in selecting the optimal reaction conditions and catalysts.
Property Prediction: Calculating key physicochemical properties to forecast the behavior of new derivatives.
Virtual Screening: Docking studies where libraries of virtual derivatives are screened against the binding sites of biological targets (e.g., enzymes like COX-2 or protein kinases) to identify promising candidates for synthesis and biological testing. espublisher.com This predictive power can significantly reduce the time and cost associated with drug discovery.
The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this molecular scaffold.
Socio-Economic and Environmental Considerations in Large-Scale Production
For any compound to move from academic curiosity to industrial application, the development of a scalable, cost-effective, and environmentally benign synthesis is paramount. Traditional synthetic methods for heterocyclic compounds often rely on harsh conditions and toxic solvents, which are not sustainable for large-scale production. mdpi.comresearchgate.net
Future research must prioritize the principles of green chemistry. This includes exploring one-pot reactions and multi-component reactions (MCRs) to reduce the number of synthetic steps and minimize waste. preprints.org The use of ultrasound irradiation has been shown to enhance reaction efficiency, shorten reaction times, and enable the use of greener solvents like water. mdpi.comresearchgate.net The development of heterogeneous catalysts that can be easily recovered and reused would further improve the economic viability and environmental footprint of the synthesis.
A prospective analysis of production methodologies is presented below:
| Methodology | Key Principles | Socio-Economic Impact | Environmental Impact |
| Batch Synthesis | Traditional, stepwise reactions. | High labor and capital costs, potential for supply chain issues. | High solvent waste, significant energy consumption. |
| Flow Chemistry | Continuous reaction in tubes/channels. | Lower operational costs, improved safety and consistency. | Reduced waste, better energy efficiency, smaller footprint. |
| Green Chemistry | Use of renewable feedstocks, benign solvents, catalysis. | Lower long-term costs, improved corporate social responsibility. | Minimized pollution, conservation of resources. |
Ultimately, the future of 4H,5H,6H-cyclopenta[d] bohrium.comijpcbs.comoxazole-3-carbaldehyde hinges on an integrated research approach that combines sophisticated synthetic chemistry, advanced analytical methods, predictive computational modeling, and a firm commitment to sustainable practices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclization of precursor aldehydes or through oxidation of corresponding alcohols. For example, cyclopenta-oxazole derivatives are often synthesized using intramolecular cycloaddition reactions under acidic or thermal conditions. Optimization involves adjusting catalysts (e.g., Lewis acids like BF₃·Et₂O) and solvents (e.g., toluene or DCM). Post-synthesis purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Yield improvements may require controlled temperature (e.g., reflux at 110°C) and inert atmospheres to prevent aldehyde oxidation .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220–280 nm. Structural confirmation uses - and -NMR to identify aldehyde protons (~9.8–10.2 ppm) and cyclopenta-oxazole ring carbons. IR spectroscopy verifies functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., calculated [M+H]⁺ for C₈H₉NO₂: 151.06) .
Advanced Research Questions
Q. What strategies are employed to investigate the reactivity of the aldehyde group in electrophilic/nucleophilic reactions?
- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensations (e.g., with amines to form Schiff bases). For regioselective reactions, protecting groups (e.g., acetal formation using ethylene glycol) may be applied to the oxazole ring. Kinetic studies (e.g., monitoring via -NMR) and DFT calculations (Gaussian09, B3LYP/6-31G*) predict reaction pathways and transition states. Solvent polarity (DMF vs. THF) and temperature (-20°C to 80°C) significantly influence reactivity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, PyMOL) screens against protein databases (PDB IDs: e.g., 8XX from ) to identify binding affinities. Pharmacophore modeling (Schrödinger Suite) highlights key interactions (hydrogen bonding with aldehyde oxygen, π-π stacking with oxazole). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. In silico toxicity is evaluated using ADMET predictors (SwissADME) .
Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Discrepancies arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Standardization involves recording spectra in deuterated solvents at controlled temperatures (25°C). 2D NMR techniques (COSY, HSQC) clarify coupling patterns. Cross-validation with synthetic standards (e.g., methyl ester derivatives from ) and computational NMR prediction tools (ACD/Labs) resolves ambiguities .
Q. How are stability and degradation profiles of this compound assessed under varying storage conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) test thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 1–13) conditions. Degradation products are monitored via LC-MS. Kinetic modeling (Arrhenius equation) extrapolates shelf-life. For long-term storage, recommendations include inert atmospheres (argon), desiccants, and amber vials at -20°C .
Specialized Methodological Considerations
Q. What crystallographic techniques are used to determine the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths and angles. Data refinement (SHELXL) confirms space group (e.g., monoclinic P2₁/c) and hydrogen bonding networks. Powder XRD (Rigaku SmartLab) compares experimental vs. simulated patterns (Mercury software) to detect polymorphs .
Q. How is the compound’s potential as a synthetic intermediate in heterocyclic chemistry evaluated?
- Methodological Answer : Functionalization via cross-coupling (Suzuki-Miyaura with boronic acids) or cycloaddition (1,3-dipolar with nitrile oxides) generates fused heterocycles. Reaction scope is tested with diverse substrates (aryl halides, azides). Mechanistic studies (kinetic isotope effects, Hammett plots) elucidate electronic effects of substituents on the oxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
